2-(3-Formylphenoxymethyl)furan-3-carboxylic acid
Overview
Description
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a formyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid typically involves the reaction of 3-formylphenol with furan-3-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(3-Carboxyphenoxymethyl)furan-3-carboxylic acid.
Reduction: 2-(3-Hydroxymethylphenoxymethyl)furan-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the materials science field, furan derivatives are explored for their use in the production of polymers and resins. This compound could be used in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid: Similar structure but with the formyl group at the para position.
2-(3-Hydroxyphenoxymethyl)furan-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a formyl group.
2-(3-Methoxyphenoxymethyl)furan-3-carboxylic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness: 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is unique due to the presence of both a formyl group and a furan ring, which confer distinct reactivity and potential biological activity. The position of the formyl group also influences its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
2-[(3-formylphenoxy)methyl]furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)18-8-12-11(13(15)16)4-5-17-12/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMVXNOPPLVQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CO2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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